Home > Products > Screening Compounds P44733 > (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate - 180468-41-1

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Catalog Number: EVT-1476388
CAS Number: 180468-41-1
Molecular Formula: C18H19NO2
Molecular Weight: 281.355
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative. DHPMs are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities []. Notably, the enantiomers of DHPMs often exhibit different biological activities, making the synthesis of optically pure DHPMs like (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate a significant objective in scientific research [].

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

Compound Description: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are a class of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, calcium channel inhibition, anti-inflammatory, and antibacterial activities. [] Notably, the biological activities of DHPMs often differ significantly between enantiomers. [] For instance, (S)-Monastrol exhibits greater Eg5 ATPase activity inhibition compared to its (R)-enantiomer, while (R)-SQ 32926 displays over 400-fold higher antihypertensive activity as a calcium channel blocker than its (S)-counterpart. []

3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate

Compound Description: This compound is an unexpectedly formed polysubstituted quinoline product resulting from the acetylation of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with acetic anhydride. [] Its crystal structure reveals a close intramolecular distance (3.243 Å) between the carbonyl oxygen atoms of the two acetyl substituents. []

References:

(2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

Compound Description: This tricyclic compound is another unexpected product from the reaction of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with strong acids. [] Its formation involves the isomerization of the initial allyl substituent, with the C=C double bond migrating from the terminal to the internal position. []

References:

1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan)

Compound Description: This compound serves as the starting material for a series of reactions that ultimately lead to the synthesis of 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile, a precursor to various 3-benzazocine derivatives. []

References:

1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one

Compound Description: This compound is a precursor used in the synthesis of various 3-benzazocine derivatives. Its reactions, including Beckmann rearrangement and subsequent transformations, showcase methods for constructing and modifying benzazocine structures. []

References:

[1R,3S]3-(1' adamantyl)-1-aminomethyl-3,4-dihydro-5-6-dihydroxy-1H-2-benzopyran hydrochloride (A-77636)

Compound Description: A-77636 is a dopamine agonist with high selectivity for dopamine D1 receptors. [] It exhibits potent antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, but its potency is significantly lower compared to selective D2 agonists like PHNO and N-0923. []

References:

(-)-2-[N-propyl-N-(2-thienyl) ethyl-amino-5-hydroxy-tetralin]hydrochloride (N-0923)

Compound Description: N-0923 is a potent and selective dopamine D2 receptor agonist. [] It demonstrates remarkable antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, surpassing the potency of L-dopa methyl ester and dopamine D1 agonists like A-77636. []

References:

(+)-(4aR)-trans-3,4,4a,5,6,10b-hexahydro-4-propyl-2H-naphth[1,2-b]-1,2-oxazin-9-ol, naxagolide (PHNO)

Compound Description: PHNO, also known as naxagolide, is a highly potent and selective dopamine D2 receptor agonist. [] In MPTP-induced hemiparkinsonian monkeys, PHNO demonstrates exceptional antiparkinsonian activity, rivaling the efficacy of N-0923. []

References:

References:

(+-) 6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, (+-) chloro-APB hydrobromide (SKF-82958)

Compound Description: SKF-82958 is a dopamine agonist exhibiting selectivity for dopamine D1 receptors. [] It demonstrates antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, but its potency is lower compared to the selective D2 agonists PHNO and N-0923. []

References:

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907 is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] It induces yawning behavior in rats, which is considered a D3 receptor-mediated effect. [] At higher doses, PD-128,907 inhibits yawning, likely due to competing D2 receptor activity. []

References:

(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

Compound Description: PD-128,908 is an enantiomer of PD-128,907, also showing preferential affinity for dopamine D3 receptors. [] Its effects on yawning behavior in rats are similar to those of PD-128,907, indicating a comparable D3 receptor-mediated activity. []

References:

Quinelorane [(5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride]

Compound Description: Quinelorane is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] Like PD-128,907 and PD-128,908, it induces yawning behavior in rats, supporting the role of D3 receptors in mediating this response. []

References:

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

Compound Description: Pramipexole is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] Its effects on yawning behavior in rats are similar to those of PD-128,907, PD-128,908, and quinelorane, further supporting the involvement of D3 receptors in mediating this response. []

References:

7-OH-DPAT [(±)-7-hydroxy-2-dipropylaminotetralin HBr]

Compound Description: 7-OH-DPAT is a dopamine agonist with a mixed D2/D3 receptor profile. [] It induces yawning behavior in rats, suggesting involvement of D3 receptors, but its effects are less pronounced compared to D3-preferring agonists like PD-128,907. []

References:

References:

Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate]

Compound Description: Bromocriptine is a dopamine agonist with a mixed D2/D3 receptor profile. [] While it induces yawning behavior in rats, indicating D3 receptor activity, its effects are less potent than those of D3-preferring agonists. []

References:

Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol HCl]

Compound Description: Apomorphine is a dopamine agonist with a mixed D2/D3 receptor profile. [] Its ability to induce yawning behavior in rats suggests involvement of D3 receptors, although its effects are weaker compared to D3-preferring agonists. []

Overview

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral compound belonging to the class of isoquinolines, which are bicyclic structures derived from benzene and pyridine. This compound has garnered attention for its potential pharmacological applications, particularly in the realm of medicinal chemistry. The presence of the ethyl ester and the phenyl group contributes to its unique chemical properties, making it a subject of interest for various synthetic and biological studies.

Source

The compound can be synthesized through established organic chemistry methods, often involving the manipulation of precursor isoquinoline derivatives. The synthesis typically employs reactions that allow for the introduction of the ethyl carboxylate group while maintaining the integrity of the isoquinoline structure.

Classification

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate falls under the category of isoquinoline derivatives. It is classified as a carboxylic acid ester due to the presence of the ethyl ester functional group. This classification is significant in understanding its reactivity and potential applications in drug development.

Synthesis Analysis

Methods

The synthesis of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through several methods, primarily focusing on the construction of the isoquinoline framework followed by esterification.

  1. Starting Materials: The synthesis often begins with beta-phenylethylamine and appropriate acylating agents such as benzoyl chloride.
  2. Formation of Isoquinoline: The reaction between beta-phenylethylamine and benzoyl chloride leads to N-phenethyl-benzamide, which is then treated with polyphosphoric acid to yield 1-phenyl-3,4-dihydroisoquinoline.
  3. Esterification: The final step involves esterifying 1-phenyl-3,4-dihydroisoquinoline with ethyl chloroformate or ethanol in the presence of a base to produce (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate .

Technical Details

The synthesis is typically monitored using techniques such as thin-layer chromatography (TLC), and products are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity.

Molecular Structure Analysis

Structure

The molecular formula for (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is C16H17NO2. The compound features a bicyclic isoquinoline core with a phenyl substituent at one position and an ethoxycarbonyl group at another.

Data

Key structural data includes:

  • Molecular Weight: Approximately 255.31 g/mol
  • Melting Point: Specific melting points can vary based on purity but typically fall within a defined range that can be determined through experimental methods.
  • Spectroscopic Data: Characterization through infrared spectroscopy (IR) reveals functional groups, while NMR provides insights into hydrogen environments .
Chemical Reactions Analysis

Reactions

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions typical for esters and isoquinolines:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 1-phenyl-3,4-dihydroisoquinoline and ethanol.
  2. Reduction: The carbonyl group in the carboxylate can be reduced using reducing agents like lithium aluminum hydride to form alcohol derivatives.
  3. Substitution Reactions: The compound may participate in nucleophilic substitution reactions due to its electrophilic nature at the carbon adjacent to the nitrogen atom .

Technical Details

The reactivity can be influenced by factors such as solvent choice, temperature, and concentration of reactants, which are critical in optimizing yields during synthetic procedures.

Mechanism of Action

Process

The mechanism by which (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its biological effects is not fully elucidated but is hypothesized to involve interactions with neurotransmitter systems or specific enzymatic pathways.

Data

Studies suggest potential activity against certain biological targets, possibly linked to its structural features that allow for binding interactions similar to other known pharmacophores in medicinal chemistry .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically presents as a solid or oil depending on its purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dichloromethane and ethanol but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases that may hydrolyze the ester moiety.

Relevant analytical techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may provide additional insights into thermal stability .

Applications

Scientific Uses

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has potential applications in:

  • Pharmaceutical Development: Investigated for its role as a lead compound in developing new drugs targeting neurological disorders.
  • Synthetic Chemistry: Used as an intermediate in synthesizing more complex molecules or as a reagent in organic transformations.

Research continues into its biological activities and potential therapeutic uses, particularly regarding its effects on central nervous system functions .

Properties

CAS Number

180468-41-1

Product Name

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

IUPAC Name

ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C18H19NO2

Molecular Weight

281.355

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1

InChI Key

DKKVDRQVNMALLN-QGZVFWFLSA-N

SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.